methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Brand Name: Vulcanchem
CAS No.: 1660130-41-5
VCID: VC6227852
InChI: InChI=1S/C14H13NO4S2/c1-18-10-5-3-9(4-6-10)7-11-13(17)15(14(20)21-11)8-12(16)19-2/h3-7H,8H2,1-2H3/b11-7-
SMILES: COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC
Molecular Formula: C14H13NO4S2
Molecular Weight: 323.38

methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

CAS No.: 1660130-41-5

Cat. No.: VC6227852

Molecular Formula: C14H13NO4S2

Molecular Weight: 323.38

* For research use only. Not for human or veterinary use.

methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate - 1660130-41-5

Specification

CAS No. 1660130-41-5
Molecular Formula C14H13NO4S2
Molecular Weight 323.38
IUPAC Name methyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Standard InChI InChI=1S/C14H13NO4S2/c1-18-10-5-3-9(4-6-10)7-11-13(17)15(14(20)21-11)8-12(16)19-2/h3-7H,8H2,1-2H3/b11-7-
Standard InChI Key GWQMDTXXGVOOMR-XFFZJAGNSA-N
SMILES COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC

Introduction

Chemical Identity and Molecular Characteristics

The compound’s IUPAC name, methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate, reflects its intricate architecture:

  • A 1,3-thiazolidin-4-one core (a five-membered ring containing sulfur and nitrogen atoms).

  • A (5Z)-4-methoxybenzylidene group at position 5, indicating a Z-configured double bond between the heterocycle and the aromatic ring.

  • An acetate ester substituent at position 3.

Molecular Formula: C14H13NO4S2\text{C}_{14}\text{H}_{13}\text{NO}_4\text{S}_2
Molecular Weight: 339.39 g/mol (calculated from atomic masses).

Key Structural Features:

  • The thiazolidinone ring contributes to planarity and conjugation, enabling π-π stacking interactions .

  • The 4-methoxy group on the benzylidene moiety enhances electron density, influencing reactivity and binding interactions .

  • The Z configuration at the C5 double bond imposes steric constraints, potentially affecting biological activity .

Structural and Spectroscopic Analysis

X-ray Crystallography (Analog-Based Inference):

  • Planarity: The thiazolidinone ring and benzylidene group adopt a nearly coplanar arrangement (dihedral angle < 5°), facilitating π-π interactions .

  • Hydrogen Bonding: Intramolecular O–H⋯O and C–H⋯S bonds stabilize the conformation, as seen in related structures .

  • Crystal Packing: N–H⋯O hydrogen bonds form chains, while C=O⋯π interactions (3.45–3.60 Å) enhance lattice stability .

Spectroscopic Data (Predicted):

  • IR: Strong absorptions at 1700–1750 cm1^{-1} (C=O), 1250 cm1^{-1} (C=S), and 2850 cm1^{-1} (OCH3_3) .

  • 1^1H NMR:

    • δ 3.85 (s, 3H, OCH3_3),

    • δ 4.25 (s, 2H, CH2_2COO),

    • δ 7.45–7.70 (m, 4H, aromatic) .

  • MS: Molecular ion peak at m/z 339 [M]+^+ .

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